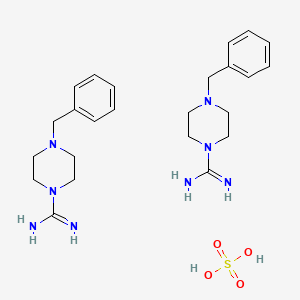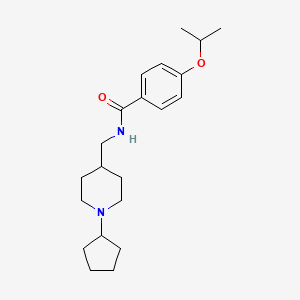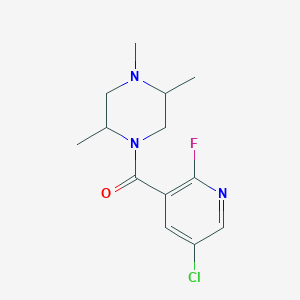
(5-Chloro-2-fluoropyridin-3-yl)-(2,4,5-trimethylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-fluoropyridin-3-yl)-(2,4,5-trimethylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical agent. It is a small molecule that has been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of (5-Chloro-2-fluoropyridin-3-yl)-(2,4,5-trimethylpiperazin-1-yl)methanone is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors. It has been shown to have activity against a variety of targets, including kinases and proteases.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and interfere with cellular signaling pathways. It has also been shown to have anti-inflammatory and anti-angiogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5-Chloro-2-fluoropyridin-3-yl)-(2,4,5-trimethylpiperazin-1-yl)methanone in lab experiments is its high purity and well-defined structure. This makes it a valuable tool for studying the effects of small molecules on biological systems. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on (5-Chloro-2-fluoropyridin-3-yl)-(2,4,5-trimethylpiperazin-1-yl)methanone. One area of interest is its potential as an anticancer agent. Studies have shown that it has activity against a variety of cancer cell lines, and further research is needed to determine its efficacy in animal models and clinical trials. Another area of interest is its activity against infectious diseases, such as malaria and tuberculosis. Further research is needed to determine its potential as a therapeutic agent for these diseases. Additionally, research is needed to better understand its mechanism of action and how it interacts with biological systems.
Métodos De Síntesis
The synthesis of (5-Chloro-2-fluoropyridin-3-yl)-(2,4,5-trimethylpiperazin-1-yl)methanone involves the reaction of 5-chloro-2-fluoropyridine-3-carboxylic acid with 2,4,5-trimethylpiperazin-1-ylmethylamine in the presence of a coupling reagent. The reaction is typically carried out under mild conditions and yields a high purity product.
Aplicaciones Científicas De Investigación
(5-Chloro-2-fluoropyridin-3-yl)-(2,4,5-trimethylpiperazin-1-yl)methanone has been studied extensively for its potential as a pharmaceutical agent. It has been shown to have activity against a variety of targets, including enzymes and receptors. In particular, it has been studied for its potential as an anticancer agent, as well as for its activity against infectious diseases.
Propiedades
IUPAC Name |
(5-chloro-2-fluoropyridin-3-yl)-(2,4,5-trimethylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFN3O/c1-8-7-18(9(2)6-17(8)3)13(19)11-4-10(14)5-16-12(11)15/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQCOEIASOOMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=C(N=CC(=C2)Cl)F)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Dimethylamino)-3-(3-toluidino)-2-propenylidene]malononitrile](/img/structure/B2760869.png)

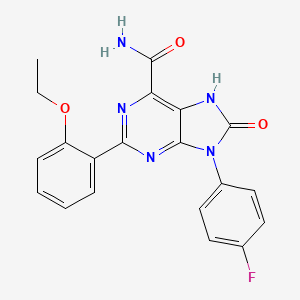
![1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene](/img/structure/B2760873.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide](/img/structure/B2760874.png)

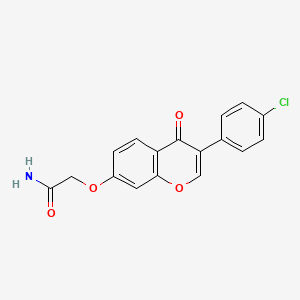
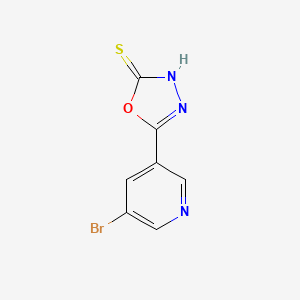

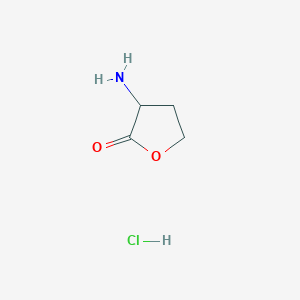
![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2760883.png)
